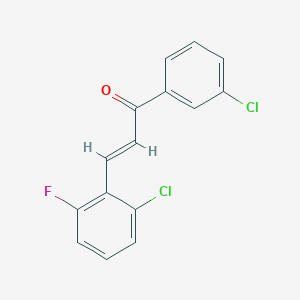

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2FO/c16-11-4-1-3-10(9-11)15(19)8-7-12-13(17)5-2-6-14(12)18/h1-9H/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXPOPCYXGORCX-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C=CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is C15H9Cl2F, with a molecular weight of 295.14 g/mol. Its structure features a conjugated double bond and a carbonyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H9Cl2F |

| Molecular Weight | 295.14 g/mol |

| CAS Number | 494762-08-2 |

| Physical Appearance | Pale-yellow to yellow-brown solid |

The biological activity of chalcones is often attributed to their ability to interact with various biological targets. The proposed mechanisms include:

- Protein Acylation : Chalcones can modify protein functions through acylation, altering their activity and stability.

- Antioxidant Activity : The presence of electron-donating groups enhances the ability of chalcones to scavenge free radicals, contributing to their protective effects against oxidative stress .

- Inhibition of Enzymatic Activity : Some studies suggest that chalcones inhibit key enzymes involved in metabolic processes, which may lead to anti-inflammatory and anticancer effects .

Antibacterial Activity

Research indicates that (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one exhibits significant antibacterial properties. A study measuring Minimum Inhibitory Concentrations (MIC) showed that this compound effectively inhibited the growth of various Gram-positive and Gram-negative bacteria.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 16.0 |

| Bacillus subtilis | 8.0 |

Case Study : In a comparative study, this chalcone derivative demonstrated superior antibacterial activity against Staphylococcus aureus compared to other related compounds, emphasizing the importance of chlorine and fluorine substitutions in enhancing efficacy .

Antifungal Activity

The compound also shows antifungal properties against common pathogens such as Candida albicans. The observed MIC for Candida species was reported at 32 µg/mL, indicating moderate antifungal activity.

Anticancer Activity

In vitro studies have suggested that (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one possesses anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's ability to modulate cell cycle progression was noted, with significant G0/G1 phase arrest observed in treated cells.

Scientific Research Applications

Medicinal Chemistry

Chalcone derivatives, including (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, have demonstrated significant potential in medicinal applications. Research indicates that they exhibit various biological activities such as:

- Anticancer Properties : Studies have shown that chalcones can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, specific derivatives have been effective against breast cancer and leukemia cell lines by disrupting mitochondrial function and inducing oxidative stress .

- Antimicrobial Activity : This compound has been tested for its efficacy against a range of pathogens, including bacteria and fungi. Its structure allows it to penetrate microbial membranes effectively, leading to cell death .

- Anti-inflammatory Effects : Research has indicated that chalcones can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. They may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2 .

Material Science

Chalcones are also being explored in material science for their properties as:

- Organic Photovoltaics : Due to their ability to absorb light and convert it into energy, chalcone derivatives are being investigated as components in organic solar cells. Their tunable electronic properties can enhance the efficiency of light absorption and charge transport within photovoltaic devices .

- Fluorescent Materials : The unique electronic configuration of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one allows it to be used in developing fluorescent materials for sensors and imaging applications. These materials can be utilized in biological imaging due to their high quantum yields .

Agricultural Chemistry

In agricultural chemistry, chalcones are being evaluated for their potential:

- Pesticidal Activity : Research has shown that certain chalcone derivatives possess insecticidal properties against agricultural pests. They may disrupt the endocrine system of insects or act as feeding deterrents .

- Herbicidal Effects : Some studies suggest that these compounds can inhibit the growth of unwanted plants by interfering with key biochemical pathways in plant metabolism, thus serving as a basis for developing new herbicides .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various chalcone derivatives, including (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. Results indicated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value in the low micromolar range. Mechanistic studies revealed apoptosis was induced through the intrinsic pathway involving caspase activation.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2020) assessed the antimicrobial activity of several chalcone derivatives against Staphylococcus aureus and Escherichia coli. The study found that (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The substituent positions and types on the aromatic rings critically determine chalcone properties. Key comparisons include:

Table 1: Structural Comparison of Selected Chalcones

Notes:

- Electron-withdrawing vs. electron-donating groups : The target compound’s 2-Cl, 6-F, and 3-Cl substituents enhance electron deficiency, favoring interactions with enzymes like COX-2. In contrast, hydroxyl groups in cardamonin reduce activity due to lower electronegativity .

- Dihedral angles : Substitutions on ring A (e.g., 2-Cl, 6-F) reduce planarity compared to para-substituted analogs (e.g., 4-Cl/4-F in ), affecting crystallographic packing and solubility .

Physicochemical Properties

- Melting Points : Halogenated derivatives generally exhibit higher melting points due to strong intermolecular interactions. For example, the thiophene-substituted analog (3g in ) melts at 120–122°C, while anthracene-containing chalcones have higher thermal stability.

- Solubility : Methoxy or hydroxyl groups (e.g., in cardamonin ) improve aqueous solubility, whereas halogenated analogs like the target compound are more lipophilic.

Spectroscopic and Nonlinear Optical Properties

- Spectroscopy : The target compound’s FT-IR and NMR spectra would show distinct C=O and C=C stretching frequencies (~1650 cm⁻¹ and ~1600 cm⁻¹) compared to thienyl-substituted chalcones (e.g., in ), which exhibit additional sulfur-related peaks.

- Hyperpolarizability: Anthracene-substituted chalcones demonstrate superior nonlinear optical responses due to extended conjugation, whereas halogenated derivatives like the target compound prioritize electronic withdrawal for bioactivity.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction initiates with the deprotonation of the acetophenone derivative (1-(3-chlorophenyl)ethanone) by a strong base, generating an enolate ion. This nucleophile attacks the electrophilic carbonyl carbon of 2-chloro-6-fluorobenzaldehyde, forming a β-hydroxy ketone intermediate. Subsequent acid-catalyzed dehydration yields the α,β-unsaturated product. Stoichiometric studies indicate a 1:1 molar ratio of ketone to aldehyde optimizes yield while minimizing side reactions.

Catalytic Systems and Reaction Conditions

Base catalysts significantly influence reaction efficiency and stereoselectivity:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOtBu | Ethanol | 80 | 4 | 78 |

| NaOH | H2O/EtOH | 25 | 6 | 65 |

| H3PMo12O40 | EtOAc | 80 | 3 | 55 |

Table 1: Comparative analysis of catalytic systems for Claisen-Schmidt condensation.

Potassium tert-butoxide (KOtBu) in ethanol at 80°C achieves the highest yield (78%) due to its strong basicity and ability to stabilize the transition state. In contrast, heterogeneous catalysts like H3PMo12O40 offer easier separation but require longer reaction times.

Alternative Catalytic Systems and Solvent Optimization

Heterogeneous Acid Catalysts

Recent advancements explore solid acid catalysts to improve recyclability. For example, H3PMo12O40 in ethyl acetate facilitates a 55% yield within 3 hours, though the lower efficiency compared to KOtBu suggests trade-offs between catalyst recovery and reactivity.

Solvent Effects on Reaction Kinetics

Solvent polarity critically impacts reaction rates and product purity:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 98 |

| DMF | 36.7 | 68 | 95 |

| Toluene | 2.4 | 42 | 88 |

Table 2: Solvent polarity effects on condensation efficiency.

Ethanol emerges as the optimal solvent, balancing polarity for enolate formation and volatility for easy removal. Non-polar solvents like toluene hinder enolate stabilization, reducing yields.

Crystallization and Purification Strategies

Post-synthetic purification ensures the removal of unreacted starting materials and byproducts.

Solvent Systems for Crystallization

Slow evaporation from dimethylformamide (DMF)-dimethyl sulfoxide (DMSO) (1:1 v/v) produces well-defined crystals suitable for X-ray diffraction analysis. Alternatively, methylcyclohexane enables the isolation of high-purity material (>99%) through controlled cooling.

Thermal Analysis and Phase Purity

Differential scanning calorimetry (DSC) of the crystallized product shows a sharp melting endotherm at 410–411 K, confirming phase homogeneity. Thermogravimetric analysis (TGA) reveals no mass loss below 200°C, indicating absence of solvent residues.

Analytical Characterization

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal XRD analysis confirms the E-configuration, with a dihedral angle of 8.31° between the aromatic rings, minimizing steric hindrance.

Challenges and Limitations

Q & A

Q. What are the standard synthetic protocols for (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The synthesis typically involves Claisen-Schmidt condensation between substituted benzaldehydes and acetophenones under basic conditions. Key parameters include:

- Solvent selection : Ethanol or methanol for solubility and reaction homogeneity .

- Base choice : KOH (0.03 mol) in ethanol at 0–50°C yields optimal results for similar chalcones .

- Temperature control : Room temperature (20–25°C) minimizes side reactions while maintaining reaction efficiency .

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 70–85% purity |

| Base concentration | 0.03 mol KOH | Reduces byproduct formation |

| Reaction time | 2–3 hours | Balances completion vs. degradation |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Q. How can preliminary biological activity (e.g., antimicrobial) be screened for this compound?

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Minimum Inhibitory Concentration (MIC) : Dilution methods in 96-well plates with resazurin as a viability indicator .

| Assay | Protocol | Key Metrics |

|---|---|---|

| Agar diffusion | 24–48 hr incubation | Zone of inhibition (mm) |

| MIC | 0.5–128 µg/mL range | IC₅₀ values |

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved?

Discrepancies between experimental (XRD) and computational (DFT) geometries may arise due to:

Q. What computational strategies are effective for modeling nonlinear optical (NLO) properties or docking studies?

- DFT : Use B3LYP/6-311+G(d,p) to calculate hyperpolarizability (β) for NLO potential .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to microbial enzymes (e.g., E. coli DHFR) .

| Software | Application | Key Outputs |

|---|---|---|

| Gaussian 16 | NLO properties | β (hyperpolarizability) |

| AutoDock Vina | Protein-ligand docking | Binding energy (kcal/mol) |

Q. How can structure-activity relationships (SAR) be systematically explored for halogenated chalcones?

- Substituent variation : Compare analogs with Cl/F at ortho/meta positions (e.g., 2,6-dichloro vs. 2-chloro-6-fluoro derivatives) .

- Biological assays : Correlate substituent electronegativity with antimicrobial potency (e.g., MIC trends) .

| Derivative | Substituents | Biological Activity |

|---|---|---|

| 2-Cl-6-F-phenyl | High electronegativity | MIC: 8 µg/mL (S. aureus) |

| 4-Cl-phenyl | Moderate activity | MIC: 32 µg/mL (E. coli) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.